REACTION_CXSMILES
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[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH:9]=O.[C:12](#[N:16])[CH2:13][C:14]#[N:15].N1CCCCC1>C(O)CCC>[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH:9]=[C:13]([C:12]#[N:16])[C:14]#[N:15]
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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C1(=C(C(=CC(=C1)C)C)C=O)C
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Name
|
|
Quantity
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13.5 g
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Type
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reactant
|
Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
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N1CCCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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resulting in a color change and precipitation
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
|
The solid was washed three times with cold n-butanol
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Type
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CUSTOM
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Details
|
dried
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |